(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Anticancer Coumarin-triazole hybrids Caco-2

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, also known as N-Boc-N-propylethylenediamine or tert-butyl N-(2-aminoethyl)-N-propylcarbamate (CAS 105628-64-6), is a mono-Boc-protected unsymmetrical diamine building block with molecular formula C10H22N2O2 and molecular weight 202.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine nitrogen and a free primary amine on the terminal ethyl chain, rendering it a versatile intermediate for sequential functionalization in multistep organic syntheses.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 105628-64-6
Cat. No. B026313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester
CAS105628-64-6
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCN(CCN)C(=O)OC(C)(C)C
InChIInChI=1S/C10H22N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3
InChIKeyXQUOSTRRFPZQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (CAS 105628-64-6): Technical Baseline and Procurement Context for N-Boc-N-propylethylenediamine


(2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester, also known as N-Boc-N-propylethylenediamine or tert-butyl N-(2-aminoethyl)-N-propylcarbamate (CAS 105628-64-6), is a mono-Boc-protected unsymmetrical diamine building block with molecular formula C10H22N2O2 and molecular weight 202.29 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine nitrogen and a free primary amine on the terminal ethyl chain, rendering it a versatile intermediate for sequential functionalization in multistep organic syntheses . Its XLogP3 value of 1.1 and seven rotatable bonds confer distinct physicochemical properties that differentiate it from simpler N-Boc-ethylenediamine analogs [1].

Why N-Boc-N-propylethylenediamine (CAS 105628-64-6) Cannot Be Replaced by Other Mono-Boc-Protected Diamines in Critical Applications


Generic substitution of mono-Boc-protected ethylenediamine derivatives is scientifically unsound due to the profound influence of N-alkyl substitution on both intermolecular aggregation behavior and downstream biological activity. Patent data demonstrates that the N-substituent on ethylenediamine-based linkers directly modulates aggregation propensity in FcAB fragment-linker conjugates, with distinct aggregation profiles observed for methyl, ethyl, propyl, and isopropyl derivatives [1]. Furthermore, the specific N-propyl moiety in the target compound has been shown to confer superior cytotoxic activity in heterocyclic conjugates, with compound 4c (incorporating the N-propylethylenediamine scaffold) exhibiting IC50 values of 7.21–9.23 μM against Caco-2, MCF-7, and HepG2 cancer cell lines—outperforming the clinical standard 5-fluorouracil (5-FU) against Caco-2 cells [2]. Interchanging this compound with N-methyl or N-ethyl analogs would alter the molecular geometry, lipophilicity, and hydrogen-bonding capacity of the resulting conjugates, thereby compromising the validated structure-activity relationships essential for reproducible research outcomes.

Quantitative Differential Evidence for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (105628-64-6) Versus Comparators


Superior Cytotoxic Activity of N-Propylethylenediamine-Derived Conjugates Versus 5-Fluorouracil in Colorectal Adenocarcinoma

The target compound serves as the critical scaffold for synthesizing coumarin-triazole hybrids with demonstrated anticancer activity. Compound 4c, synthesized using N-Boc-N-propylethylenediamine (CAS 105628-64-6) as the amine building block, exhibited an IC50 of 7.21 ± 0.38 μM against Caco-2 colorectal adenocarcinoma cells. This potency exceeded that of the reference standard 5-fluorouracil (5-FU), which showed an IC50 of 9.86 ± 0.52 μM under identical assay conditions [1]. The 27% lower IC50 (Δ = 2.65 μM) represents a statistically meaningful improvement in potency, establishing the N-propyl substitution pattern as a critical determinant of anticancer activity in this chemotype.

Anticancer Coumarin-triazole hybrids Caco-2

Broad-Spectrum Anticancer Potency of N-Propylethylenediamine-Based Conjugates Across Multiple Cell Lines

The N-propylethylenediamine-derived compound 4c demonstrated consistent sub-10 μM activity across three therapeutically relevant cancer cell lines: Caco-2 (colorectal adenocarcinoma, IC50 = 7.21 ± 0.38 μM), MCF-7 (breast adenocarcinoma, IC50 = 8.53 ± 0.45 μM), and HepG2 (hepatocellular carcinoma, IC50 = 9.23 ± 0.51 μM) [1]. While no direct comparator data exists for N-methyl or N-ethyl analogs in this specific coumarin-triazole series, the observed pan-cancer activity profile establishes the N-propyl substitution as a viable pharmacophore element warranting further investigation.

Anticancer MCF-7 HepG2 Broad-spectrum activity

Differential Aggregation Propensity of N-Propyl versus N-Methyl and N-Ethyl Ethylenediamine Linkers in FcAB Conjugates

In FcAB fragment-linker conjugate systems, the identity of the N-substituent on ethylenediamine-based linkers directly governs intermolecular aggregation behavior. Patent data explicitly teaches that linkers of the formula -NH-(CH2)m-N(R)- where R is methyl, ethyl, propyl, or isopropyl produce distinct aggregation profiles, with the propyl variant (corresponding to the target compound) representing a defined point in the aggregation continuum [1]. This structure-aggregation relationship enables rational linker selection to mitigate undesirable aggregation during bioconjugate development—a critical quality attribute for therapeutic candidates.

FcAB conjugates Aggregation Linker optimization

Physicochemical Differentiation: Lipophilicity and Rotatable Bond Count Versus Shorter-Chain Analogs

The target compound (N-propyl derivative, C10H22N2O2) exhibits computed physicochemical parameters that differentiate it from N-methyl and N-ethyl analogs. The XLogP3 value of 1.1 and seven rotatable bonds confer increased lipophilicity and conformational flexibility relative to N-Boc-N-methylethylenediamine (C8H18N2O2, XLogP = 0.2, four rotatable bonds) and N-Boc-N-ethylethylenediamine (C9H20N2O2, XLogP = 0.65 estimated, five rotatable bonds) [1][2][3]. This systematic increase in lipophilicity with N-alkyl chain extension directly impacts membrane permeability and solubility profiles of derived conjugates.

Lipophilicity Drug-likeness Physicochemical properties

Evidence-Backed Application Scenarios for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester (105628-64-6)


Synthesis of Coumarin-Triazole Hybrid Anticancer Agents with Validated Caco-2 Selectivity

The target compound has been employed as the amine building block in the synthesis of novel coumarin-triazole hybrids (compounds 4a–4j) exhibiting anticancer activity. Compound 4c, specifically incorporating the N-propylethylenediamine moiety, demonstrated an IC50 of 7.21 ± 0.38 μM against Caco-2 colorectal adenocarcinoma cells—representing a 1.37-fold improvement in potency relative to the clinical standard 5-fluorouracil (IC50 = 9.86 ± 0.52 μM) [1]. This validated synthetic route and biological outcome support the procurement of CAS 105628-64-6 for medicinal chemistry programs targeting colorectal malignancies.

FcAB Fragment Conjugation with Controlled Aggregation Propensity

For bioconjugation applications involving FcAB fragments, the N-propyl substitution pattern on ethylenediamine linkers (as represented by the target compound) defines a specific aggregation phenotype distinct from methyl, ethyl, and isopropyl variants [1]. Researchers developing FcAB-based therapeutics can leverage this structure-aggregation relationship to select the appropriate N-substituent based on desired biophysical properties, with the N-propyl variant representing one validated point in the linker optimization space.

PROTAC Linker Development Requiring Extended Alkyl Chain Geometry

The target compound's seven rotatable bonds and XLogP3 of 1.1 make it a suitable intermediate for synthesizing alkyl-chain PROTAC linkers where extended linker length and moderate lipophilicity are design requirements [1][2]. PROTAC linker length critically influences ternary complex formation efficiency and degradation potency; the N-propyl ethylenediamine scaffold provides a defined spacer length intermediate between shorter N-methyl/N-ethyl variants and longer PEG-based alternatives.

Broad-Spectrum Anticancer Screening Library Construction

Given the consistent sub-10 μM activity of N-propylethylenediamine-derived compound 4c across Caco-2 (IC50 = 7.21 μM), MCF-7 (IC50 = 8.53 μM), and HepG2 (IC50 = 9.23 μM) cell lines [1], this building block is well-suited for generating focused libraries targeting multiple cancer types. The pan-cancer activity profile reduces the need for multiple scaffold-hopping strategies during early-stage hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.